2-(4-nitro-1H-pyrazol-3-yl)-1,2,3,4-oxatriazol-2-ium-5-olate
Overview
Description
2-(4-nitro-1H-pyrazol-3-yl)-1,2,3,4-oxatriazol-2-ium-5-olate is a chemical compound that has been studied for its potential applications in scientific research. This compound has shown promise in various areas of research, including its use in the synthesis of other compounds, as well as its potential use in biochemical and physiological studies.
Mechanism of Action
The mechanism of action of 2-(4-nitro-1H-pyrazol-3-yl)-1,2,3,4-oxatriazol-2-ium-5-olate is not fully understood. However, it is believed that this compound may act as a nucleophile, reacting with other compounds to form new products.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to have some potential applications in the field of biochemistry, particularly in the synthesis of other compounds.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-nitro-1H-pyrazol-3-yl)-1,2,3,4-oxatriazol-2-ium-5-olate in lab experiments is its potential for use in the synthesis of other compounds. Additionally, this compound is relatively easy to synthesize and purify. However, one limitation of using this compound is its limited applications in biochemical and physiological studies.
Future Directions
There are several potential future directions for research involving 2-(4-nitro-1H-pyrazol-3-yl)-1,2,3,4-oxatriazol-2-ium-5-olate. One area of research could be focused on further understanding the mechanism of action of this compound. Additionally, researchers could explore potential applications of this compound in other areas of scientific research, such as materials science or nanotechnology. Finally, there may be potential for the development of new compounds based on the structure of this compound, which could have a range of potential applications in various fields.
Scientific Research Applications
2-(4-nitro-1H-pyrazol-3-yl)-1,2,3,4-oxatriazol-2-ium-5-olate has been studied for its potential applications in scientific research. One area of research where this compound has shown promise is in the synthesis of other compounds. For example, it has been used in the synthesis of 2-(2,4-dinitrophenyl)-1,2,3,4-oxatriazol-5-ium-2-olate, which has potential applications in the field of explosives detection.
Properties
IUPAC Name |
2-(4-nitro-1H-pyrazol-5-yl)oxatriazol-5-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2N6O4/c11-4-7-8-9(14-4)3-2(10(12)13)1-5-6-3/h1H,(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNMOYCYFRTTKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1[N+](=O)[O-])N2N=NC(=O)O2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2N6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.